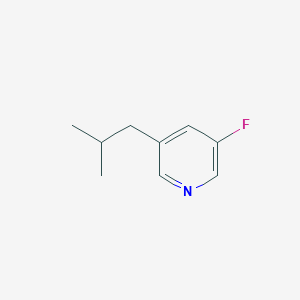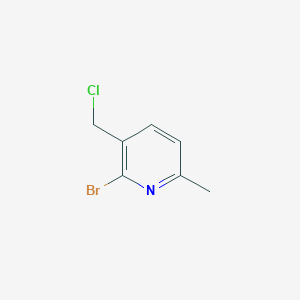
2-Bromo-3-(chloromethyl)-6-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(chloromethyl)-6-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(chloromethyl)-6-methylpyridine can be achieved through several methods. One common approach involves the bromination of 3-(chloromethyl)-6-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.
化学反応の分析
Types of Reactions
2-Bromo-3-(chloromethyl)-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methyl group on the pyridine ring can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with different functional groups.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of pyridine amines or alcohols.
科学的研究の応用
2-Bromo-3-(chloromethyl)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2-Bromo-3-(chloromethyl)-6-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of halogen atoms enhances its reactivity and ability to form covalent bonds with target molecules, leading to changes in their activity and function.
類似化合物との比較
Similar Compounds
2-Bromo-3-(chloromethyl)pyridine: Lacks the methyl group at the 6-position.
3-(Chloromethyl)-6-methylpyridine: Lacks the bromine atom at the 2-position.
2-Bromo-6-methylpyridine: Lacks the chloromethyl group at the 3-position.
Uniqueness
2-Bromo-3-(chloromethyl)-6-methylpyridine is unique due to the presence of both bromine and chlorine atoms, along with a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C7H7BrClN |
|---|---|
分子量 |
220.49 g/mol |
IUPAC名 |
2-bromo-3-(chloromethyl)-6-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,4H2,1H3 |
InChIキー |
PYIHKHONMNSYGF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)CCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


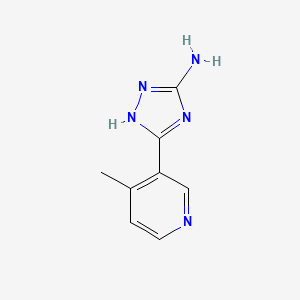
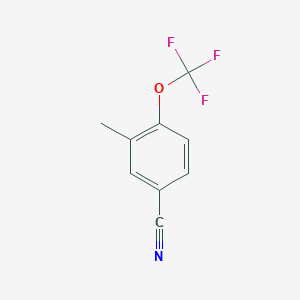
![5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/no-structure.png)
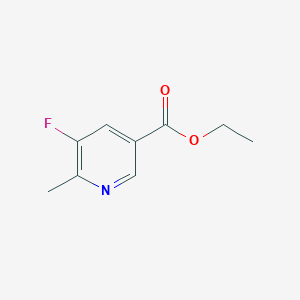
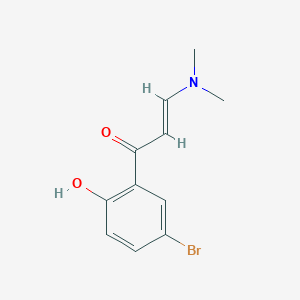
![rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate](/img/structure/B13659112.png)
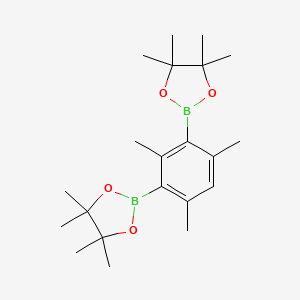

![3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13659125.png)
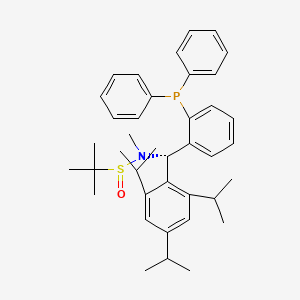
![3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13659139.png)
